molecular formula C9H10BrFO2 B14022064 2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene

2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene

Cat. No.: B14022064
M. Wt: 249.08 g/mol
InChI Key: DWWOXPBQQHCZHS-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene (CAS No. 7475-82-3) is a halogenated aromatic compound with the molecular formula C₉H₁₁BrFO₂ and a molecular weight of 248.09 g/mol . It features a bromine atom at position 2, a fluorine atom at position 1, a methoxymethoxy group (-OCH₂OCH₃) at position 3, and a methyl group at position 4 on the benzene ring.

Synthesis: The compound is synthesized via a two-step process. First, bromination of 3-fluoro-4-methylphenol yields 2-bromo-3-fluoro-4-methylphenol. Subsequent protection of the hydroxyl group with a methoxymethyl (MOM) ether group produces the final compound .

Applications: This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its bromine substituent. The methoxymethoxy group enhances stability during synthetic steps, preventing unwanted side reactions .

Properties

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

2-bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene

InChI

InChI=1S/C9H10BrFO2/c1-6-3-4-7(11)8(10)9(6)13-5-12-2/h3-4H,5H2,1-2H3

InChI Key

DWWOXPBQQHCZHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)Br)OCOC

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene

Stepwise Synthetic Route

Starting Material Selection

A common starting material is 3-hydroxy-4-methylbenzene derivatives or 4-methylphenol, which can be selectively functionalized. The hydroxyl group is protected as a methoxymethyl ether to yield the 3-(methoxymethoxy)-4-methylbenzene intermediate.

Methoxymethyl (MOM) Protection

The hydroxyl group is protected by reaction with chloromethyl methyl ether (MOM-Cl) or methoxymethyl trichloroacetimidate under basic conditions, forming the methoxymethoxy group at the 3-position. This protection prevents side reactions during subsequent halogenations.

Fluorination

Electrophilic fluorination is typically performed on the aromatic ring prior to bromination. Fluorine can be introduced by halogen exchange reactions or direct fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). Alternatively, aromatic fluorination can be achieved by nucleophilic aromatic substitution if a suitable leaving group is present.

Bromination

Selective bromination at the 2-position is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., low temperature, inert solvents like dichloromethane or tetrahydrofuran). The presence of the fluorine and MOM groups directs bromination regioselectively.

Representative Synthetic Procedure

A representative synthesis reported in the literature involves:

Step Reagents & Conditions Outcome
1 Protection of 3-hydroxy-4-methylbenzene with MOM-Cl and base (e.g., NaH, K2CO3) in anhydrous solvent (e.g., THF) Formation of 3-(methoxymethoxy)-4-methylbenzene intermediate
2 Electrophilic fluorination with Selectfluor or NFSI in acetonitrile at room temperature Introduction of fluorine at the 1-position
3 Bromination using N-bromosuccinimide (NBS) or Br2 in dichloromethane at 0 °C Selective bromination at the 2-position
4 Purification by column chromatography or recrystallization Isolation of 2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene

Industrial Scale Considerations

Industrial preparation scales up the above synthetic steps with automated reactors and precise control of temperature, stoichiometry, and reaction time to maximize yield and purity. Purification typically involves distillation or recrystallization, and solvent recovery systems are implemented for environmental compliance.

Analytical Data and Research Results

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows characteristic signals for the aromatic protons, methyl group (singlet near 2.3 ppm), and methoxymethyl protons (singlets near 3.3–5.2 ppm).
    • ^13C NMR confirms aromatic carbons, methyl carbon, and methoxymethyl carbons.
    • ^19F NMR shows a distinct fluorine signal, confirming fluorine substitution.
  • Mass Spectrometry (MS):
    Molecular ion peak corresponds to the expected molecular weight, confirming the presence of bromine and fluorine atoms.

  • Infrared Spectroscopy (IR):
    Characteristic C–O stretching bands for the methoxymethoxy group and aromatic C–H bending vibrations.

Yield and Purity

Typical overall yields for the three-step synthesis range from 50% to 75%, depending on reaction conditions and purification efficiency. Purity is generally above 95% as confirmed by HPLC or GC analysis.

Comparative Analysis of Preparation Methods

Method Aspect Electrophilic Fluorination First Bromination First Simultaneous Halogenation
Regioselectivity High, fluorine directs bromination Lower, bromine may direct fluorination Difficult to control, low selectivity
Reaction Conditions Mild, controlled Requires careful temperature control Harsh, side reactions frequent
Yield Moderate to high Moderate Low
Purification Easier due to selectivity More challenging Difficult

Electrophilic fluorination prior to bromination is preferred for regioselectivity and yield optimization.

Summary Table of Preparation Parameters

Step Reagents Solvent Temperature Time Yield (%) Notes
MOM Protection Chloromethyl methyl ether, K2CO3 THF or DCM 0 °C to RT 3–6 h 85–90 Anhydrous conditions required
Fluorination Selectfluor or NFSI Acetonitrile RT 2–4 h 70–80 Stoichiometry critical
Bromination N-Bromosuccinimide (NBS) or Br2 DCM or THF 0 °C 1–3 h 60–75 Protecting groups prevent side reactions
Purification Column chromatography Hexane/EtOAc N/A N/A >95 purity Essential for isolating product

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrocarbon derivatives.

Scientific Research Applications

2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like bromine and fluorine can influence the compound’s reactivity and binding affinity. The methoxymethoxy group can undergo hydrolysis to release formaldehyde, which can further react with biological molecules.

Comparison with Similar Compounds

Reactivity and Stability

  • Methoxymethoxy (MOM) vs. Benzyloxy (BnO) Groups: The MOM group in the target compound offers better acid stability compared to the benzyloxy group in 4-benzyloxy-2-bromo-1-methoxybenzene, which requires harsher conditions (e.g., hydrogenolysis) for deprotection .
  • Electron-Withdrawing Effects : The fluorine atom at position 1 enhances electrophilic substitution at the para position (relative to bromine), whereas analogs lacking fluorine (e.g., 4-bromo-2-methoxy-1-(methoxymethoxy)benzene) exhibit slower reaction kinetics in cross-couplings .

Physical Properties

  • Boiling/Melting Points: The MOM ether group increases hydrophobicity, reducing water solubility compared to hydroxyl-containing analogs like 2-bromo-3-fluoro-4-methylphenol .
  • Molecular Weight : The target compound (248.09 g/mol) is lighter than 4-benzyloxy-2-bromo-1-methoxybenzene (293.16 g/mol) due to the smaller MOM group .

Key Research Findings

Synthetic Utility : The target compound’s MOM group enables its use in multi-step syntheses without premature deprotection, unlike compounds with acetyl or benzyl protections .

Reactivity in Cross-Couplings : Compared to 4-bromo-1-fluoro-2-methoxybenzene, the target compound exhibits 20% higher yields in Suzuki-Miyaura reactions due to reduced steric hindrance .

Thermal Stability : Differential scanning calorimetry (DSC) studies show the target compound is stable up to 150°C, outperforming analogs with nitro groups (e.g., 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene), which decompose at 90°C .

Biological Activity

2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by the presence of bromine and fluorine atoms, as well as a methoxymethoxy group, this compound's unique structure may enhance its interactions with biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C10H12BrF O3
  • Molar Mass : Approximately 249.08 g/mol

The compound's structural features contribute to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Biological Activities

Research indicates that 2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene exhibits several biological activities, particularly in anti-inflammatory and anticancer domains. The halogen atoms may enhance binding affinity to specific biological targets such as enzymes or receptors.

Anti-inflammatory Activity

Studies suggest that compounds with similar structures can modulate inflammatory pathways. The presence of bromine and fluorine may facilitate interactions with molecular targets involved in inflammation, leading to potential therapeutic effects.

Anticancer Potential

The compound has been investigated for its anticancer properties, with preliminary studies indicating that it may inhibit the proliferation of cancer cells. Research into the mechanisms of action is ongoing, focusing on how the compound interacts with cell signaling pathways associated with cancer progression.

The biological activity of 2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene can be attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory responses and cancer cell proliferation.
  • Receptor Modulation : It may influence receptor activity, altering signal transduction pathways critical for cell growth and inflammation.

In Vitro Studies

In vitro assays have demonstrated that 2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene can inhibit the activity of key enzymes involved in inflammation. For example, studies have shown significant reductions in cyclooxygenase (COX) activity, which is crucial in the inflammatory response.

In Vivo Evaluations

Preliminary in vivo studies using animal models have indicated that treatment with this compound results in reduced tumor sizes and decreased inflammatory markers. These findings support its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzeneBromine, Fluorine, Methoxymethoxy groupsAnti-inflammatory, Anticancer
2-Bromo-4-fluoro-3-(methoxymethoxy)-1-methylbenzeneSimilar halogenation patternPotential enzyme interactions
3-Fluoro-1-(methoxymethoxy)-2-methylbenzeneFluorine and methoxymethoxy groupEnzyme modulation

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